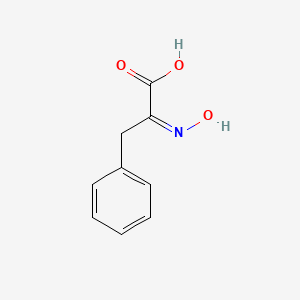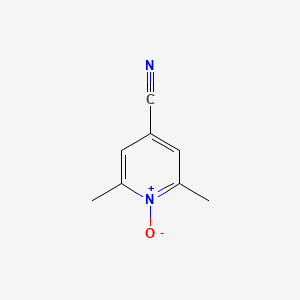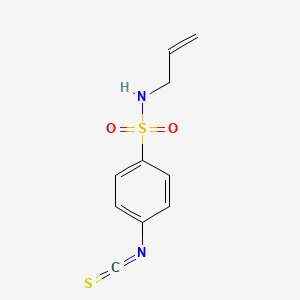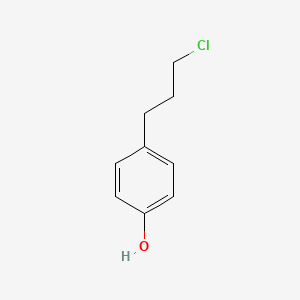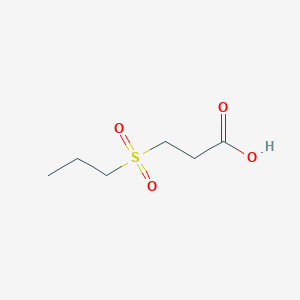
1-(氨基甲基)环戊烷甲酸甲酯
描述
“Methyl 1-(aminomethyl)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 1171925-49-7 . It is also known as "methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride" . The compound has a molecular weight of 193.67 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(aminomethyl)cyclopentanecarboxylate” is1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound consists of a cyclopentane ring with a carboxylate (CO2) group and an aminomethyl (NH2CH2) group attached to it. Physical and Chemical Properties Analysis
“Methyl 1-(aminomethyl)cyclopentanecarboxylate” is a solid compound . It has a melting point range of 175 - 176 degrees Celsius . The compound is stored at a temperature of 2-8 degrees Celsius .科学研究应用
S1P1 受体激动剂的合成
1-(氨基甲基)环戊烷甲酸甲酯衍生物已被确认为 S1P1 受体激动剂合成的关键中间体。Wallace 等人 (2009) 开发了一种可扩展的方法来合成和分离 1-氨基-3-(4-溴苯基)环戊烷甲酸甲酯的四个立体异构体,证明了它们在合成具有高对映体过量和非对映体过量受体激动剂中的效用 (G. Wallace 等,2009)。
寡脱氧核苷酸合成
Grajkowski 等人 (2001) 探索了衍生物 2-(N-甲酰基-N-甲基)氨基乙基基团在固相寡脱氧核苷酸合成中作为潜在保护基团的用途,突出了其在合成后处理中的效率和简单性,表明 1-(氨基甲基)环戊烷甲酸甲酯相关化合物在核酸化学中的更广泛适用性 (A. Grajkowski 等,2001)。
安全和危害
属性
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFBRUKGNNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
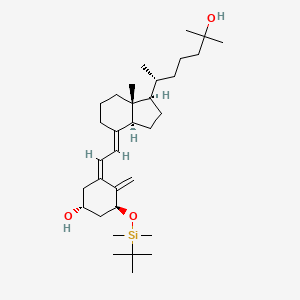
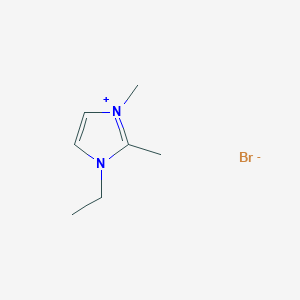
![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)

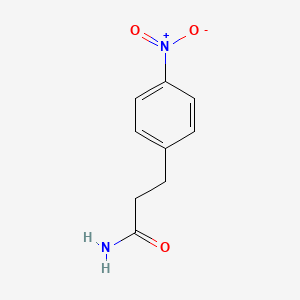
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)
